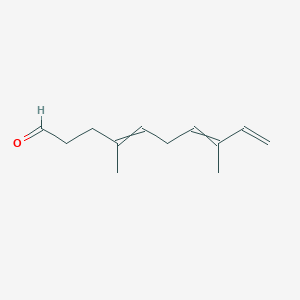

4,8-Dimethyldeca-4,7,9-trienal

Description

Contextualization of Branched Polyunsaturated Aldehydes in Chemical Sciences

Branched polyunsaturated aldehydes represent a sophisticated subgroup of PUAs. Unlike their linear counterparts, the presence of alkyl branches, such as the methyl groups in 4,8-Dimethyldeca-4,7,9-trienal, introduces increased structural complexity. This branching can influence the molecule's reactivity, conformational flexibility, and interactions with biological systems.

In the broader context of chemical sciences, PUAs are known for their roles in chemical ecology, particularly in the marine environment. nih.govresearchgate.net Diatoms, a major group of algae, are prolific producers of a variety of PUAs. nih.govmdpi.com These compounds are often involved in defense mechanisms against grazers like copepods, where they can impair reproduction. nih.govcore.ac.uk The production of these defensive metabolites can be triggered by cell damage, functioning as a wound-activated response. core.ac.uk While much of the research has focused on linear C₇, C₈, and C₁₀ PUAs produced by diatoms, the study of branched structures like this compound provides deeper insight into the structural diversity and functional potential of this class of compounds. researchgate.net The biosynthesis of these aldehydes often originates from the oxidative cleavage of polyunsaturated fatty acids. mdpi.comcore.ac.uk

Academic Relevance and Research Landscape of Complex Aldehydic Structures

The academic interest in complex aldehydic structures such as this compound is multifaceted. From a natural products perspective, identifying and characterizing such molecules from natural sources, like the scent of gardenias, is a significant endeavor. iseo2024.huhasegawa-letter.com This work often requires advanced analytical techniques to elucidate the precise structure and stereochemistry of the compounds.

In atmospheric chemistry, the formation of this compound from the ozonolysis of biogenic volatile organic compounds like β-farnesene is an area of active investigation. researchgate.net Understanding these transformation pathways is crucial for modeling atmospheric processes and the formation of secondary organic aerosols.

Furthermore, the intricate structures of complex aldehydes make them interesting targets for synthetic chemistry and for spectroscopic studies aimed at understanding their conformation and electronic structure. acs.orgacs.org The aldehyde functional group is a cornerstone in organic chemistry, and its behavior within a complex, conjugated, and branched system presents unique chemical questions. researchgate.netnih.gov Research into how Lewis acids interact with and alter the reactivity of such aldehydes provides fundamental insights into reaction mechanisms. acs.orgacs.org The study of these molecules contributes to a wider understanding of chemical signaling, atmospheric chemistry, and the fundamental principles of organic reactivity.

Table 2: List of Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| (E)-β-farnesene |

Structure

2D Structure

3D Structure

Properties

CAS No. |

28977-59-5 |

|---|---|

Molecular Formula |

C12H18O |

Molecular Weight |

178.27 g/mol |

IUPAC Name |

4,8-dimethyldeca-4,7,9-trienal |

InChI |

InChI=1S/C12H18O/c1-4-11(2)7-5-8-12(3)9-6-10-13/h4,7-8,10H,1,5-6,9H2,2-3H3 |

InChI Key |

QCGGYDFYWBBHIF-UHFFFAOYSA-N |

Canonical SMILES |

CC(=CCC=C(C)C=C)CCC=O |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 4,8 Dimethyldeca 4,7,9 Trienal and Analogous Structures

Convergent and Stereoselective Synthesis Strategies

Aldol (B89426) Condensation Approaches to Unsaturated Aldehydes

The Aldol reaction is a cornerstone of carbon-carbon bond formation, enabling the dimerization of an aldehyde or ketone to a β-hydroxy carbonyl compound. libretexts.org The subsequent dehydration, known as an Aldol condensation, yields an α,β-unsaturated carbonyl compound, which is a key structural motif in many natural products and synthetic intermediates. masterorganicchemistry.comwikipedia.org This reaction is fundamental for constructing the unsaturated aldehyde portions of molecules like 4,8-Dimethyldeca-4,7,9-trienal.

In its classic form, the Aldol condensation is often mediated by a base, which deprotonates the α-carbon of a carbonyl compound to form a nucleophilic enolate. wikipedia.org This enolate then attacks the electrophilic carbonyl carbon of a second molecule. libretexts.org The resulting aldol addition product can then be dehydrated, often with heating, to form a conjugated system. masterorganicchemistry.com

The stereochemical outcome of the Aldol reaction can be influenced by the reaction conditions. For instance, the geometry of the enolate (E or Z) can determine the relative stereochemistry (syn or anti) of the aldol adduct. The Zimmerman-Traxler transition state model is often invoked to predict the stereochemical course of the reaction, proposing a six-membered, chair-like transition state where substituents prefer to occupy equatorial positions to minimize steric strain. masterorganicchemistry.comorganicchemistrydata.org The choice of metal counter-ion and solvent can also have a significant effect on stereoselectivity. masterorganicchemistry.com

Table 1: Factors Influencing Stereocontrol in Aldol Reactions

| Factor | Influence on Stereochemistry | Example |

| Enolate Geometry | The (E) or (Z) geometry of the enolate can dictate the syn or anti configuration of the product. | Boron enolates can be formed with high stereocontrol, leading to highly stereospecific aldol reactions. organicchemistrydata.org |

| Metal Cation | The nature of the metal (e.g., Li, B, Ti) affects the structure of the transition state. | Shorter O-M bond lengths in the Zimmerman-Traxler transition state lead to higher stereoselectivity. masterorganicchemistry.com |

| Base | The steric bulk of the base can influence which proton is removed, affecting enolate geometry. | Hindered or unhindered amine bases can selectively produce (Z) or (E) boron enolates. organicchemistrydata.org |

| Substrates | Pre-existing stereocenters in the aldehyde or ketone can direct the stereochemical outcome. | Asymmetric induction can occur via Felkin-Anh or chelation-controlled models. organicchemistrydata.org |

A significant advancement in Aldol chemistry is the development of enantioselective variants, which use chiral catalysts to produce a specific enantiomer of the product. This is crucial for the synthesis of biologically active molecules where only one enantiomer is effective. Small organic molecules, such as the amino acid L-proline, have emerged as powerful organocatalysts for direct asymmetric Aldol reactions. researchgate.netprinceton.edu

Proline catalysis proceeds through an enamine intermediate, which then reacts with an aldehyde. The catalyst creates a chiral environment that directs the approach of the electrophile, leading to high enantioselectivity. researchgate.netresearchgate.net This methodology has been successfully applied to cross-aldol reactions between two different aldehydes, a challenging transformation due to the potential for multiple side products. researchgate.netprinceton.edu Researchers have demonstrated that proline and its derivatives can catalyze these reactions with high efficiency and excellent enantiomeric excess (ee). researchgate.net

Table 2: Performance of Chiral Catalysts in Enantioselective Aldol Reactions

| Catalyst | Aldehyde Donor (R1) | Aldehyde Acceptor (R2) | Yield (%) | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee, %) |

| L-Proline | n-Butanal | Benzaldehyde | 75-88 | N/A | 97-99 |

| Singh's Catalyst | Propanal | Glutaraldehyde monoacetal | 78 | 12.5:1 | 94 |

| 4-OT(M45T/F50A) | Acetaldehyde | Benzaldehyde | >99 | N/A | N/A |

Data compiled from various studies on enantioselective aldol reactions. researchgate.netresearchgate.netacs.org

Phosphonium Salt-Mediated Olefination (Wittig and HWE Reactions)

The Wittig reaction and its variant, the Horner-Wadsworth-Emmons (HWE) reaction, are indispensable tools for alkene synthesis. libretexts.orgwikipedia.org They allow for the formation of a carbon-carbon double bond with absolute regiochemical control, which is a distinct advantage over elimination reactions that can produce mixtures of isomers. libretexts.org These reactions involve the coupling of a phosphorus ylide (a Wittig reagent) or a phosphonate carbanion with an aldehyde or ketone. libretexts.orgorganic-chemistry.org

For the synthesis of a conjugated trienal system like this compound, the Wittig or HWE reaction is particularly well-suited. A convergent synthesis could employ a stepwise olefination strategy. For example, a precursor aldehyde could be reacted with a suitable phosphorus ylide to install one of the double bonds, and this process could be repeated to extend the conjugated system.

The HWE reaction, which uses phosphonate carbanions, is often preferred for the synthesis of (E)-alkenes due to its high stereoselectivity. wikipedia.orgorganic-chemistry.org The reaction typically favors the formation of the thermodynamically more stable E-isomer. wikipedia.org In contrast, non-stabilized Wittig ylides generally lead to (Z)-alkenes. organic-chemistry.org This selectivity allows chemists to precisely control the geometry of the newly formed double bonds within the trienal system. The HWE reaction is also advantageous because its byproduct, a dialkylphosphate salt, is water-soluble and easily removed from the reaction mixture. wikipedia.orgalfa-chemistry.com

The key reactive species in these olefination reactions is the phosphorus ylide or phosphonate carbanion. A Wittig reagent (ylide) is typically prepared in a two-step sequence. First, a trialkylphosphine, usually triphenylphosphine, reacts with an alkyl halide via an SN2 reaction to form a phosphonium salt. lumenlearning.comlibretexts.org In the second step, this salt is treated with a strong base to deprotonate the carbon adjacent to the phosphorus, generating the ylide. libretexts.org

The choice of base is critical and depends on the acidity of the phosphonium salt. Very strong bases are required for complete ylide formation. libretexts.org The resulting ylide acts as a nucleophile, attacking the electrophilic carbonyl carbon of an aldehyde or ketone. libretexts.org This initial addition leads to a betaine intermediate, which then forms a four-membered oxaphosphetane ring. libretexts.orgyoutube.com This ring subsequently collapses to yield the final alkene and a phosphine oxide byproduct, the formation of which is the thermodynamic driving force for the reaction. organic-chemistry.org

Table 3: Common Bases for Ylide Generation

| Base | Formula | pKa of Conjugate Acid | Characteristics |

| n-Butyllithium | n-BuLi | ~50 | A very strong, pyrophoric base used for non-stabilized ylides. libretexts.orgyoutube.com |

| Sodium Hydride | NaH | ~36 | A strong, non-nucleophilic base suitable for many ylide preparations. organic-chemistry.org |

| Sodium Amide | NaNH₂ | ~38 | A strong base often used for in situ ylide generation. libretexts.org |

| Sodium Methoxide | NaOMe | ~15.5 | A weaker base suitable for generating stabilized ylides where the α-proton is more acidic. organic-chemistry.org |

Oxidative Pathways in Aldehyde Synthesis from Precursors

The selective oxidation of primary alcohols to aldehydes is a cornerstone of organic synthesis. For polyunsaturated substrates, which are prone to over-oxidation and side reactions, mild and selective methods are paramount. Two widely employed methods for the synthesis of complex aldehydes from their corresponding alcohols are the Dess-Martin periodinane (DMP) oxidation and the Swern oxidation.

The Dess-Martin oxidation utilizes a hypervalent iodine reagent, the Dess-Martin periodinane, to efficiently oxidize primary alcohols to aldehydes under mild, neutral conditions. wikipedia.org This method is particularly advantageous for sensitive substrates, including allylic and polyunsaturated alcohols, as it minimizes the risk of over-oxidation to carboxylic acids and is tolerant of a wide range of functional groups. wikipedia.org The reaction is typically carried out at room temperature in chlorinated solvents and is known for its high yields and chemoselectivity. wikipedia.orgorganic-chemistry.org One of the key advantages of the Dess-Martin oxidation is its ability to transform sensitive α,β-unsaturated alcohols into their corresponding aldehydes with minimal side reactions. wikipedia.org

The Swern oxidation is another powerful method that employs dimethyl sulfoxide (DMSO) activated by oxalyl chloride, followed by the addition of a hindered organic base such as triethylamine. wikipedia.orgorganic-chemistry.org This procedure is conducted at low temperatures (typically -78 °C) to ensure the stability of the reactive intermediates. alfa-chemistry.com The Swern oxidation is renowned for its mild reaction conditions and broad functional group tolerance, making it suitable for the synthesis of complex molecules. wikipedia.org It effectively converts primary alcohols to aldehydes without over-oxidation. organic-chemistry.org However, a notable drawback is the production of the volatile and malodorous dimethyl sulfide as a byproduct. organic-chemistry.org

| Oxidation Method | Reagents | Typical Conditions | Advantages | Disadvantages |

| Dess-Martin Oxidation | Dess-Martin periodinane (DMP) | Room temperature, CH₂Cl₂ | Mild, neutral pH, high yield, high chemoselectivity, good for sensitive alcohols. wikipedia.orgorganic-chemistry.org | Potentially explosive nature of the reagent, cost. wikipedia.org |

| Swern Oxidation | DMSO, oxalyl chloride, triethylamine | -78 °C, CH₂Cl₂ | Mild, wide functional group tolerance, no over-oxidation. wikipedia.orgorganic-chemistry.org | Production of malodorous dimethyl sulfide, requires low temperatures. organic-chemistry.org |

Hydroformylation and Reduction Pathways for Branched Aliphatic Aldehydes

Hydroformylation, also known as the oxo process, is a fundamental industrial reaction that introduces a formyl group (-CHO) and a hydrogen atom across a carbon-carbon double bond of an alkene to produce aldehydes. wikipedia.org This method is highly valuable for the synthesis of both linear and branched aldehydes. The regioselectivity of the reaction can be controlled by the choice of catalyst and ligands. wikipedia.org

For the synthesis of branched aldehydes from conjugated dienes and polyenes, rhodium-based catalysts are often employed. rsc.org The hydroformylation of conjugated dienes can lead to the formation of unsaturated aldehydes, which are valuable intermediates in organic synthesis. acs.org The reaction conditions, including pressure, temperature, and the ligand on the metal catalyst, play a crucial role in determining the product distribution and selectivity. wikipedia.org For instance, the hydroformylation of 1,3-dienes can be directed to yield β,γ-unsaturated aldehydes. nih.gov

The synthesis of branched aliphatic aldehydes through hydroformylation can be followed by reduction steps if saturated aldehydes are the desired products. However, for the synthesis of polyunsaturated aldehydes, preserving the double bonds is critical.

| Catalyst System | Substrate Type | Product Type | Key Features |

| Rhodium complexes with phosphine ligands | Conjugated dienes | Unsaturated mono-aldehydes | Can achieve high regioselectivity towards β,γ-unsaturated products. acs.orgnih.gov |

| Cobalt carbonyls | Internal and terminal olefins | Linear and branched aldehydes | Often requires higher pressures and temperatures. wikipedia.org |

Challenges in the Synthesis of Labile Polyunsaturated Aldehydes

The synthesis of labile polyunsaturated aldehydes like this compound is fraught with challenges primarily due to the inherent reactivity of the conjugated π-system and the aldehyde functionality. These molecules are susceptible to a variety of degradation pathways, including:

Isomerization: The double bonds within the polyene chain can undergo facile cis-trans isomerization, particularly when exposed to heat, light, or catalytic impurities. This can lead to a mixture of geometric isomers that are difficult to separate.

Polymerization: The high degree of unsaturation and the presence of the activating aldehyde group make these compounds prone to polymerization, especially upon concentration or prolonged storage. cmu.edu Aromatic aldehydes have also been shown to undergo cyclopolymerization. scispace.com

Oxidation: The aldehyde group is readily oxidized to a carboxylic acid, and the polyene chain can be susceptible to oxidative cleavage. Purification of α,β-unsaturated aldehydes can be challenging due to the potential for oxidation to the corresponding carboxylic acid. reddit.com

Purification: The instability of polyunsaturated aldehydes makes their purification by standard techniques like distillation or chromatography challenging. Distillation at elevated temperatures can lead to decomposition, while chromatography on silica or alumina can catalyze isomerization or polymerization. Purification of aldehydes can sometimes be achieved by forming a bisulfite adduct, which can then be decomposed to regenerate the pure aldehyde. reddit.com

Careful control of reaction conditions, rigorous exclusion of air and light, and the use of stabilizers are often necessary to successfully synthesize and handle these delicate molecules.

Emerging Trends in Chemo-Enzymatic Synthesis of Aldehyde Derivatives

Chemo-enzymatic synthesis has emerged as a powerful strategy that combines the selectivity and mild reaction conditions of enzymatic catalysis with the versatility of chemical transformations to produce complex molecules like polyunsaturated aldehydes. mdpi.comnih.gov This approach is particularly valuable for the synthesis of natural flavor and fragrance compounds. researchgate.netcnr.itrsc.org

A prominent example is the use of the lipoxygenase (LOX) and hydroperoxide lyase (HPL) cascade . mdpi.comfrontiersin.org This enzymatic pathway mimics the natural biosynthesis of "green leaf volatiles" in plants. The process begins with the selective oxidation of polyunsaturated fatty acids by lipoxygenase to form fatty acid hydroperoxides. These intermediates are then cleaved by hydroperoxide lyase to generate shorter-chain volatile aldehydes and an oxo-acid. mdpi.comuliege.be

For instance, linoleic acid can be converted to 13-hydroperoxy-octadecadienoic acid by 13-lipoxygenase, which is then cleaved by 13-hydroperoxide lyase to produce the C6 aldehyde, hexanal, and 12-oxo-dodecenoic acid. frontiersin.org Similarly, linolenic acid can be a precursor to (Z)-3-hexenal. This pathway offers a green and highly specific route to various polyunsaturated aldehydes. mdpi.com

| Enzyme Cascade | Substrate | Intermediate | Product Aldehyde |

| Lipoxygenase (LOX) / Hydroperoxide Lyase (HPL) | Linoleic Acid | 13-Hydroperoxyoctadecadienoic acid | Hexanal |

| Lipoxygenase (LOX) / Hydroperoxide Lyase (HPL) | Linolenic Acid | 13-Hydroperoxyoctadecatrienoic acid | (Z)-3-Hexenal |

Recent advancements have focused on using whole-cell biocatalysts co-expressing both LOX and HPL to create efficient one-pot reaction systems. frontiersin.org Furthermore, other enzymatic reactions, such as those involving carboxylic acid reductases (CARs), are being explored for the direct conversion of fatty acids to aldehydes. nih.govgoogle.com These chemo-enzymatic cascades provide a sustainable and highly selective alternative to traditional chemical synthesis for the production of labile and complex aldehyde derivatives. mdpi.comresearchgate.net

Mechanistic Investigations into the Reactivity of 4,8 Dimethyldeca 4,7,9 Trienal

Chemical Transformations of Polyunsaturated Aldehydes

The chemical behavior of 4,8-Dimethyldeca-4,7,9-trienal is dictated by its two primary functional components: the conjugated polyene system and the terminal aldehyde group. This combination allows for a variety of chemical transformations common to α,β-unsaturated aldehydes, often with enhanced reactivity due to the extended conjugation. While specific studies detailing the reactivity of this compound are limited in publicly accessible literature, its reactivity can be inferred from its structural features.

The aldehyde group in this compound contains an electrophilic carbonyl carbon. This site is susceptible to direct nucleophilic attack, often referred to as a 1,2-addition. In this reaction, a nucleophile directly attacks the carbonyl carbon, leading to the formation of a tetrahedral intermediate which is then typically protonated to yield an alcohol.

The general mechanism for direct (1,2) nucleophilic addition is as follows:

A nucleophile attacks the partially positive carbonyl carbon.

The pi electrons of the C=O bond move to the oxygen atom, forming an alkoxide intermediate.

Protonation of the alkoxide yields the final alcohol product.

Strong, "hard" nucleophiles, such as Grignard reagents or organolithium compounds, tend to favor this direct 1,2-addition pathway. However, for α,β-unsaturated aldehydes like this compound, this pathway competes with conjugate addition (see Section 3.1.4.). The specific outcome depends on the nature of the nucleophile and the reaction conditions.

Polyunsaturated compounds, particularly those with extended conjugated systems like this compound, are susceptible to oxidation by molecular oxygen through free-radical pathways, a process known as autoxidation. The aldehyde proton is also susceptible to abstraction, initiating oxidation.

The process generally follows a radical-chain mechanism:

Initiation: An initiator (like light or a radical species) abstracts a hydrogen atom from the molecule, typically from an allylic position, to form a resonance-stabilized carbon radical.

Propagation: The carbon radical reacts rapidly with molecular oxygen (O₂) to form a peroxyl radical (ROO•). This peroxyl radical can then abstract a hydrogen atom from another molecule of the aldehyde, propagating the chain reaction and forming a hydroperoxide (ROOH).

Termination: The reaction ceases when two radical species combine to form a non-radical product.

These hydroperoxides are unstable and can decompose, leading to a complex mixture of secondary oxidation products, including smaller aldehydes, ketones, and carboxylic acids. While this is a general mechanism for lipid and aldehyde peroxidation, specific studies on the autoxidation products and pathways for this compound are not detailed in the available literature.

The extended conjugation in α,β-unsaturated aldehydes makes them prone to polymerization. Due to the electron-withdrawing nature of the aldehyde group, the entire conjugated system of this compound is electron-deficient, making it susceptible to anionic polymerization. The presence of multiple double bonds offers numerous sites for polymerization to occur, potentially leading to cross-linked polymers. Spontaneous polymerization can occur upon standing, often accelerated by heat, light, or the presence of catalysts.

Due to the conjugation of the double bonds with the carbonyl group, the carbon atoms at the β, δ, and ζ positions (carbons 6, 8, and 10) of this compound are electrophilic. This allows for conjugate nucleophilic addition, also known as the Michael reaction or 1,4-addition (and in this extended system, potentially 1,6- or 1,8-addition).

In this process, softer nucleophiles (such as amines, thiols, or enolates) preferentially attack one of the carbons in the conjugated system rather than the carbonyl carbon. This results in an enolate intermediate which then tautomerizes to the more stable carbonyl compound. Biological nucleophiles, such as the amine groups in lysine (B10760008) or the thiol groups in cysteine residues of proteins, can react via this pathway.

Table 1: Types of Nucleophilic Addition to Polyunsaturated Aldehydes

| Addition Type | Attacked Position | Common Nucleophiles | Initial Product |

|---|---|---|---|

| Direct (1,2) Addition | Carbonyl Carbon | Grignard Reagents, Organolithiums | Alcohol |

| Conjugate (Michael) Addition | β-carbon (or other conjugated carbons) | Amines, Thiols, Enolates | Saturated Aldehyde |

Schiff Base Formation is another critical reaction, involving the nucleophilic addition of a primary amine to the carbonyl carbon, followed by dehydration to form an imine, or Schiff base. This reaction is fundamental in many biological processes. The general mechanism is:

A primary amine acts as a nucleophile, attacking the carbonyl carbon.

A proton transfer occurs, forming a neutral carbinolamine intermediate.

The hydroxyl group of the carbinolamine is protonated (often acid-catalyzed), turning it into a good leaving group (water).

Water is eliminated, and the nitrogen's lone pair forms a double bond with the carbon, resulting in a protonated imine.

Deprotonation yields the final Schiff base.

Biological nucleophiles, such as the side chain of the amino acid lysine, can readily form Schiff bases with aldehydes, a reaction crucial for the function of certain enzymes and for protein cross-linking.

Structure-Reactivity Relationships in Branched Trienals

The reactivity of this compound is not only a function of its conjugated system and aldehyde group but is also modulated by the two methyl groups at positions 4 and 8. These substituents exert both electronic and steric effects that influence reaction rates and pathways.

Electronic Effects: The methyl groups at C4 and C8 are electron-donating groups through induction. This effect increases the electron density of the conjugated pi system. This might slightly decrease the electrophilicity of the conjugated carbons and the carbonyl carbon, potentially slowing the rate of nucleophilic attack compared to an unbranched analogue.

Steric Effects: Steric hindrance refers to the spatial arrangement of atoms that can impede a chemical reaction.

The methyl group at C4 can sterically hinder the approach of nucleophiles to the C5=C6 double bond and the carbonyl group.

The methyl group at C8 can hinder attack at the C7=C8 and C9=C10 double bonds.

The interplay between these electronic and steric factors determines the ultimate regioselectivity of nucleophilic additions. For example, a bulky nucleophile might be sterically prevented from attacking a more substituted position, favoring addition at a less hindered site. While these principles are well-established, specific quantitative data on how these effects govern the reaction pathways of this compound is not available in the reviewed literature.

Table 2: Predicted Structural Influences on the Reactivity of this compound

| Structural Feature | Effect Type | Predicted Influence on Reactivity |

|---|---|---|

| Conjugated Triene System | Electronic | Enhances electrophilicity at conjugated carbons; allows for Michael additions. |

| Aldehyde Group | Electronic | Provides a primary electrophilic site for direct nucleophilic addition and Schiff base formation. |

| C4-Methyl Group | Electronic/Steric | Donates electron density; may hinder nucleophilic attack at nearby carbons. |

| C8-Methyl Group | Electronic/Steric | Donates electron density; may hinder nucleophilic attack at nearby carbons. |

Due to a lack of specific scientific research and data available for the chemical compound "this compound" within the requested analytical frameworks, a detailed article on its mechanistic investigations, quantitative structure-reactivity relationships, and catalytic modifications cannot be provided at this time.

Extensive searches for literature detailing the application of Linear Free Energy Relationships (LFERs), Frontier Molecular Orbital Theory, and specific catalytic or biocatalytic modifications for this compound did not yield the necessary detailed research findings or data tables required to generate a scientifically accurate and thorough article based on the provided outline.

General information on the theoretical concepts requested is available, but its direct application and experimental validation concerning this compound are not present in the accessible scientific literature. Therefore, to uphold the principles of accuracy and avoid speculation, the requested article cannot be constructed.

Advanced Analytical Methodologies for Characterization and Quantification of 4,8 Dimethyldeca 4,7,9 Trienal

Chromatographic Techniques

Chromatography is the principal analytical approach for the separation, identification, and quantification of 4,8-Dimethyldeca-4,7,9-trienal. Both gas and liquid chromatography, coupled with highly sensitive detectors, provide the necessary tools to analyze this unsaturated aldehyde. The choice between gas and liquid chromatography often depends on the sample matrix, the concentration of the analyte, and its thermal stability. Derivatization is a common strategy in both techniques to enhance analytical performance. nih.gov

Gas chromatography coupled with mass spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds like aldehydes. mdpi.com For aldehydes, derivatization is frequently employed to form more stable and less polar derivatives, improving chromatographic peak shape and thermal stability. nih.gov A common approach involves derivatization of the carbonyl group with reagents like O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA), which creates stable oxime derivatives suitable for GC-MS analysis. nih.govresearchgate.net The subsequent mass spectrometric detection provides both quantitative data and structural information based on the compound's mass spectrum and fragmentation pattern. nih.gov

The choice of GC capillary column is paramount for achieving the successful separation of this compound from other components in a sample matrix. The polarity of the stationary phase is the most critical factor. For a polar, unsaturated aldehyde, a stationary phase with a corresponding polarity is generally required to achieve adequate retention and resolution.

Polar Columns : Columns with polyethylene glycol (PEG) stationary phases, often referred to as WAX columns, are highly polar and are well-suited for separating polar analytes like aldehydes.

Mid-Polar Columns : Columns with stationary phases containing a proportion of phenyl groups (e.g., 5% phenyl-polysiloxane) offer a different selectivity and can also be effective. However, complex mixtures of unsaturated isomers may co-elute even on high-resolution capillary columns, making definitive identification challenging without mass spectrometry. researchgate.net

The selection of column length, internal diameter, and film thickness also plays a crucial role in optimizing the separation, influencing resolution, analysis time, and sample capacity.

| Stationary Phase Type | Typical Polarity | Primary Interaction Mechanism | Suitability for Unsaturated Aldehydes |

|---|---|---|---|

| 100% Dimethylpolysiloxane | Non-Polar | Dispersion forces | Limited selectivity for polar compounds |

| 5% Phenyl-95% Methylpolysiloxane | Low Polarity | Dispersion and π-π interactions | Good general-purpose column, may provide separation |

| Polyethylene Glycol (WAX) | Polar | Hydrogen bonding, dipole-dipole | Excellent for separating polar compounds like aldehydes |

For trace-level quantification of this compound, the GC-MS can be operated in Selected Ion Monitoring (SIM) mode. volatileanalysis.com Instead of scanning the entire mass range, the mass spectrometer is programmed to detect only a few specific, characteristic ions of the target analyte. gcms.cz This mode significantly reduces chemical noise from the matrix and other co-eluting compounds, thereby increasing the signal-to-noise ratio and improving detection limits by orders of magnitude compared to full-scan mode. volatileanalysis.comgcms.cz The selection of appropriate ions is based on the mass spectrum of the analyte, often using the molecular ion and major fragment ions of its derivatized form. nih.govresearchgate.net

| Analyte Derivative | Ion Type | Hypothetical m/z | Purpose |

|---|---|---|---|

| This compound-PFB-oxime | [M-181]⁺ (Loss of C₆F₅CH₂) | Target Ion 1 | Quantification (Primary) |

| Fragment Ion | Target Ion 2 | Confirmation | |

| Fragment Ion | Target Ion 3 | Confirmation |

High-Performance Liquid Chromatography (HPLC) is a versatile technique for analyzing compounds that are non-volatile or thermally unstable. For aldehydes, direct analysis by HPLC is often hindered by their poor UV absorbance and the potential for instability in complex matrices. researchgate.net Therefore, pre-column derivatization is a standard and often necessary step to produce a stable derivative with strong UV absorbance or fluorescence properties. nih.govresearchgate.net

A widely used method for the analysis of aldehydes involves derivatization with 2,4-dinitrophenylhydrazine (DNPH). researchgate.netoup.com This reagent reacts with the carbonyl group to form a stable 2,4-dinitrophenylhydrazone derivative that can be readily detected by a UV-Vis detector at wavelengths around 360 nm. researchgate.net This method is robust and has been applied to the quantification of various aldehydes in diverse samples. oup.comresearchgate.net

For even higher sensitivity, fluorescent derivatization reagents can be used. Reagents such as 1,3-cyclohexanedione react with aldehydes to produce highly fluorescent derivatives that can be detected at picomolar concentrations using a fluorescence detector. nih.govjascoinc.com This approach is particularly useful for detecting trace amounts of this compound in environmental or biological samples.

| Reagent | Derivative Formed | Detection Method | Typical Detection Wavelength (nm) |

|---|---|---|---|

| 2,4-Dinitrophenylhydrazine (DNPH) | Hydrazone | UV-Vis | ~360 |

| 1,3-Cyclohexanedione | Fluorescent adduct | Fluorescence | Ex: ~390, Em: ~460 nih.gov |

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the definitive method for quantifying trace levels of analytes in highly complex matrices such as food, animal feed, and biological fluids. researchgate.netnih.gov This technique combines the separation power of HPLC with the high selectivity and sensitivity of a triple quadrupole mass spectrometer. nih.govjasco-global.com The use of LC-MS/MS can effectively mitigate matrix effects, which are a common challenge in LC-MS analysis. expec-tech.com

For the analysis of this compound, derivatization (e.g., with DNPH) is still beneficial as it can improve chromatographic retention and ionization efficiency. researchgate.net In LC-MS/MS, the analysis is typically performed in Multiple Reaction Monitoring (MRM) mode. A specific precursor ion (e.g., the molecular ion of the derivatized aldehyde) is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole. This precursor-to-product ion transition is highly specific to the target compound, providing excellent selectivity and sensitivity for quantification. jasco-global.com

| Analyte Derivative | Ionization Mode | Precursor Ion (Q1) [M-H]⁻ | Product Ion (Q3) | Transition Purpose |

|---|---|---|---|---|

| This compound-DNPH | Negative ESI | Hypothetical m/z | Fragment 1 | Quantification |

| Fragment 2 | Confirmation |

High-Performance Liquid Chromatography (HPLC) with Advanced Detection

Spectroscopic Characterization

Spectroscopic methods are indispensable for the structural elucidation of organic molecules. Techniques such as Nuclear Magnetic Resonance (NMR) and Vibrational Spectroscopy (Infrared and Raman) provide detailed information about the molecular framework and the functional groups present in this compound.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides extensive information about the carbon-hydrogen framework of a molecule. For a structure like this compound, ¹H NMR is particularly useful for identifying the specific types of protons and their connectivity.

In the ¹H NMR spectrum of this compound, the protons associated with the aldehyde and the extensive conjugated alkene system produce highly characteristic signals in distinct regions of the spectrum.

Aldehydic Proton (CHO): The proton of the aldehyde group is highly deshielded due to the electron-withdrawing nature of the carbonyl oxygen and the magnetic anisotropy of the C=O double bond. libretexts.org This results in a signal appearing far downfield, typically in the range of 9.0-10.0 ppm. libretexts.orgoregonstate.eduresearchgate.netlibretexts.org This region of the spectrum has few other signals, making the aldehyde proton resonance a distinctive marker for the presence of this functional group. openstax.org The signal may also exhibit spin-spin coupling with protons on the adjacent carbon atom. openstax.org

Alkene Protons (C=CH): The protons attached to the carbon-carbon double bonds, known as vinylic or alkene protons, resonate in a specific downfield region of the ¹H NMR spectrum, generally between 4.5 and 7.0 ppm. oregonstate.edulibretexts.org The exact chemical shifts for the multiple alkene protons in this compound would be influenced by their position within the conjugated triene system and the presence of methyl substituents. The complex splitting patterns of these signals, resulting from coupling with neighboring protons, would be instrumental in determining the molecule's specific stereochemistry.

| Proton Type | Typical Chemical Shift (δ, ppm) | Key Characteristics |

|---|---|---|

| Aldehydic (R-CHO) | 9.0 - 10.0 | Highly deshielded, located in a distinct and uncrowded region of the spectrum. libretexts.orgoregonstate.eduopenstax.org |

| Alkene/Vinylic (C=C-H) | 4.5 - 7.0 | Chemical shift is influenced by conjugation and substitution; complex splitting patterns reveal connectivity. oregonstate.edulibretexts.org |

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, probes the vibrational modes of molecules. Specific functional groups absorb infrared radiation or scatter Raman light at characteristic frequencies, making these techniques excellent for functional group identification. libretexts.org

For this compound, the key functional groups—the conjugated aldehyde and the triene system—give rise to prominent and diagnostic peaks.

Carbonyl (C=O) Stretch: The C=O bond of the aldehyde group produces a very strong and sharp absorption band in the IR spectrum. pressbooks.pubpressbooks.pub Because the carbonyl group is conjugated with a double bond (α,β-unsaturated), its stretching frequency is lowered compared to a saturated aldehyde. This absorption is typically observed in the range of 1685-1705 cm⁻¹. openstax.orgpressbooks.puborgchemboulder.com

Aldehydic (C-H) Stretch: The C-H bond of the aldehyde group displays one or two characteristic, moderate-intensity stretching bands in the region of 2700-2860 cm⁻¹. openstax.orgpressbooks.pub The presence of a band around 2720 cm⁻¹ is particularly indicative of an aldehyde functional group. libretexts.orgorgchemboulder.com

Alkene (C=C) Stretch: The carbon-carbon double bonds of the triene system will show stretching vibrations in the 1600-1650 cm⁻¹ region of the IR spectrum. Due to the conjugated nature of the system, these bands can be strong. These bonds are also highly polarizable and would therefore produce strong signals in a Raman spectrum.

| Functional Group | Vibrational Mode | Typical Frequency (cm⁻¹) | Intensity (IR) |

|---|---|---|---|

| Conjugated Aldehyde | C=O Stretch | 1685 - 1705 | Strong, Sharp openstax.orgpressbooks.puborgchemboulder.com |

| Aldehyde | C-H Stretch | 2700 - 2860 | Moderate (often two bands) openstax.orgpressbooks.puborgchemboulder.com |

| Conjugated Alkene | C=C Stretch | 1600 - 1650 | Variable to Strong |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Derivatization Strategies for Enhanced Detection and Stability

Direct analysis of aldehydes like this compound can be challenging due to their volatility, thermal instability, and lack of a strong chromophore for certain detection methods. researchgate.net Chemical derivatization is a widely employed strategy to overcome these limitations by converting the analyte into a more stable and easily detectable form. nih.govnih.gov

Two of the most common and effective derivatizing agents for carbonyl compounds are 2,4-Dinitrophenylhydrazine (DNPH) and O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine (PFBHA).

Dinitrophenylhydrazine (DNPH): DNPH reacts with the carbonyl group of an aldehyde in an acidic medium to form a stable 2,4-dinitrophenylhydrazone derivative. unitedchem.comepa.govsjpas.comnih.gov This reaction is a condensation reaction where a molecule of water is eliminated. sjpas.com The resulting hydrazone is a larger, less volatile, and more stable molecule.

Pentafluorobenzyl Hydroxylamine (PFBHA): PFBHA is another highly effective derivatizing agent that reacts with aldehydes to form a PFB-oxime derivative. coresta.orgcoresta.orgresearchgate.net This reaction is advantageous because it can be quantitative and the resulting oximes are thermally stable, making them suitable for gas chromatography. sigmaaldrich.com

The primary purpose of derivatization is to improve the analytical performance of the measurement method. Both DNPH and PFBHA significantly enhance the detectability of aldehydes in different analytical systems.

DNPH for HPLC-UV Detection: The underivatized this compound molecule lacks a strong chromophore, making it difficult to detect with high sensitivity using High-Performance Liquid Chromatography (HPLC) with a standard UV detector. hitachi-hightech.comresearchgate.net The DNPH derivative, however, contains two nitroaromatic groups, which act as a powerful chromophore. This allows the 2,4-dinitrophenylhydrazone to be detected with excellent sensitivity by UV detectors set to a wavelength of approximately 360 nm. unitedchem.com This derivatization is a cornerstone of many standard methods for aldehyde analysis. epa.gov

PFBHA for GC-MS and GC-ECD Detection: Direct analysis of aldehydes by Gas Chromatography (GC) can be problematic. Derivatization with PFBHA converts the aldehyde into a more volatile and thermally stable oxime, improving its chromatographic behavior. sigmaaldrich.com The key advantage of the PFBHA derivative lies in its suitability for highly sensitive detection methods. The pentafluorobenzyl group is highly electronegative, which makes the derivative ideal for analysis by GC with an Electron Capture Detector (ECD). Furthermore, the derivative provides high-mass, characteristic ions in Mass Spectrometry (MS), enabling highly selective and sensitive quantification using techniques like selected ion monitoring (SIM). coresta.orgcoresta.org This approach allows for the measurement of carbonyl compounds at very low levels. coresta.org

| Reagent | Derivative Formed | Primary Analytical Technique | Enhancement of Performance |

|---|---|---|---|

| DNPH | 2,4-Dinitrophenylhydrazone | HPLC-UV | Adds a strong UV chromophore for high-sensitivity detection (~360 nm); increases stability. unitedchem.comresearchgate.net |

| PFBHA | PFB-oxime | GC-MS, GC-ECD | Increases thermal stability and volatility for GC; enables highly sensitive and selective detection via MS or ECD. coresta.orgsigmaaldrich.com |

Online Monitoring Techniques for Reactive Aldehydes

The high reactivity and volatility of aldehydes, including unsaturated species like this compound, necessitate advanced analytical methodologies for their real-time or near real-time monitoring. Online techniques are crucial for understanding dynamic processes, such as atmospheric chemistry, industrial processes, and biological systems, where aldehyde concentrations can change rapidly. These methods bypass time-consuming sample preparation steps, minimizing the risk of analyte degradation or loss. Key technologies in this area include direct-injection mass spectrometry techniques like Proton-Transfer-Reaction Mass Spectrometry (PTR-MS) and Selected Ion Flow Tube Mass Spectrometry (SIFT-MS), as well as rapid chromatographic approaches.

Proton-Transfer-Reaction Mass Spectrometry (PTR-MS)

PTR-MS is a highly sensitive method for the real-time monitoring of volatile organic compounds (VOCs). ionicon.com The technique is based on a soft chemical ionization process where protonated water molecules (H₃O⁺) transfer a proton to a target analyte (A) that has a higher proton affinity than water. osti.gov

Reaction: H₃O⁺ + A → AH⁺ + H₂O

This soft ionization minimizes the fragmentation of the parent molecule, which simplifies mass spectra and aids in the identification of the target compound. osti.gov The major components of air, such as nitrogen, oxygen, and argon, have lower proton affinities than water and are therefore not ionized. ionicon.com

One of the main advantages of PTR-MS is its fast response time, with analyses achievable on timescales from milliseconds to a few seconds, allowing for the detection of transient chemical events. nih.gov Modern PTR-MS instruments are often coupled with Time-of-Flight (ToF) mass analyzers (PTR-ToF-MS), which provide high mass resolution, enabling the distinction between isobaric compounds (molecules with the same nominal mass but different elemental compositions). nih.govnih.gov

However, the analysis of aldehydes with PTR-MS can be complicated by fragmentation, particularly through the loss of a water molecule after protonation. rsc.org The degree of fragmentation can be controlled by adjusting the energy level (E/N ratio) in the drift tube reactor. ionicon.comnih.gov Lowering the E/N value can reduce fragmentation and enhance the sensitivity and identification capabilities for certain aldehydes. nih.gov

Selected Ion Flow Tube Mass Spectrometry (SIFT-MS)

SIFT-MS is another powerful technique for the real-time, quantitative analysis of trace gases without requiring sample preparation or calibration standards. chromatographyonline.comsift-ms.com It utilizes soft chemical ionization in a flow tube reactor. A key feature of SIFT-MS is the use of multiple, switchable precursor ions, typically H₃O⁺, NO⁺, and O₂⁺. sift-ms.comresearchgate.net These different precursor ions react with target analytes through various mechanisms, providing a high degree of selectivity and aiding in the differentiation of isomeric compounds, such as aldehydes and ketones. nih.govrsc.org

The well-defined reaction time in the flow tube allows for the calculation of absolute analyte concentrations directly from the measured ion signals and known reaction rate coefficients. sift-ms.com SIFT-MS offers rapid analysis, with cycle times per sample that can be as short as a few minutes, making it substantially faster than traditional chromatographic methods. chromatographyonline.comresearchgate.net It demonstrates high sensitivity, with detection limits in the parts-per-billion (ppb) to parts-per-trillion (ppt) range. chromatographyonline.comresearchgate.net The technique has been successfully applied to a broad range of applications, including breath analysis, environmental monitoring, and food science. chromatographyonline.comnih.gov

Fast Gas Chromatography-Mass Spectrometry (GC-MS)

While standard GC-MS involves lengthy run times, advancements have led to the development of fast GC-MS methods suitable for near real-time monitoring. hidenanalytical.com These methods achieve significant reductions in analysis time by using shorter, narrow-bore capillary columns (typically 10-15 meters), faster temperature programming rates, and high-performance carrier gases like hydrogen. gcms.cz

Due to the high reactivity of aldehydes, direct analysis by GC can be challenging. Therefore, derivatization is often employed to form more stable products. A common reagent is O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA), which reacts with aldehydes to form stable oximes. nih.gov This derivatization can be performed directly on a solid-phase microextraction (SPME) fiber, creating a simple, rapid, and solvent-free method for sample introduction. nih.govnih.gov This approach combines the benefits of sample concentration with the speed of fast GC, enabling sensitive and rapid quantification of specific aldehydes in complex matrices. nih.gov

| Technique | Principle | Typical Precursor Ions | Key Advantages | Limitations |

|---|---|---|---|---|

| Proton-Transfer-Reaction Mass Spectrometry (PTR-MS) | Soft chemical ionization via proton transfer from H₃O⁺. ionicon.com | H₃O⁺ | High sensitivity (sub-ppt), real-time response (ms to s), minimal fragmentation, no sample preparation needed. ionicon.comnih.gov | Potential for aldehyde fragmentation (water loss), difficulty distinguishing some isomers. nih.govrsc.org |

| Selected Ion Flow Tube Mass Spectrometry (SIFT-MS) | Soft chemical ionization with multiple precursor ions in a flow tube. sift-ms.com | H₃O⁺, NO⁺, O₂⁺ | Absolute quantification without calibration, high selectivity from multiple precursor ions, rapid analysis. chromatographyonline.comrsc.org | Requires known reaction rate coefficients for quantification. |

| Fast Gas Chromatography-Mass Spectrometry (GC-MS) | Rapid chromatographic separation followed by mass analysis. gcms.cz | N/A (Electron Impact or Chemical Ionization post-separation) | Excellent separation of isomers and complex mixtures, high specificity. gcms.cz | Near real-time (minutes), often requires derivatization for reactive aldehydes. hidenanalytical.comnih.gov |

| Technique | Analyte(s) | Matrix | Key Findings / Performance Metrics | Reference |

|---|---|---|---|---|

| SIFT-MS | Various marker aldehydes (e.g., 3-methylbutanal, hexanal) | Malt headspace | Demonstrated rapid profiling (10-minute cycle time) without sample preparation, showing potential for quality control. chromatographyonline.com | chromatographyonline.com |

| PTR-ToF-MS | C5-C10 saturated aldehydes | Indoor Air | Investigated the fragmentation of aldehydes which can interfere with the measurement of other compounds like isoprene. rsc.org | rsc.org |

| SPME-GC-MS with on-fiber derivatization (PFBHA) | C6-aldehydes (hexanal, (Z)-3-hexenal, etc.) | Tomato plant emissions | Achieved low detection limits (0.1 to 0.5 ng/L) with good precision (RSD < 10%), enabling rapid analysis of plant defense signals. nih.gov | nih.gov |

| SPME-GC-MS with on-fiber derivatization (PFBHA) | Various aldehydes | Human Blood | Developed a simple, rapid, and sensitive method for determining aldehydes as potential cancer markers. nih.gov | nih.gov |

Biological and Ecological Roles of Polyunsaturated Aldehydes, with Implications for 4,8 Dimethyldeca 4,7,9 Trienal

Occurrence and Biogenesis in Natural Systems

Polyunsaturated aldehydes are not typically found in high concentrations in healthy, intact cells. Their formation is often a rapid response to cellular stress or damage.

Phytoplankton-Derived Polyunsaturated Aldehydes

Diatoms, a major group of phytoplankton, are well-documented producers of a variety of PUAs. wikipedia.org These compounds are synthesized from the fatty acid portions of lipids when the diatoms experience environmental stressors such as nutrient limitation or physical damage, for instance, during grazing by zooplankton. wikipedia.org This rapid chemical response is a defense mechanism. wikipedia.org

Well-studied diatoms like Thalassiosira rotula and Skeletonema costatum are known to produce a range of PUAs, including isomers of heptadienal, octadienal, and decadienal. wikipedia.org The specific type of PUA produced can vary depending on the diatom species and the environmental conditions. researchgate.net For example, studies have shown a shift in PUA composition from a predominance of decadienal in oligotrophic (nutrient-poor) waters to octadienal in eutrophic (nutrient-rich) conditions. researchgate.net

Table 1: Examples of Polyunsaturated Aldehydes Produced by Diatoms

| Diatom Species | Common PUAs Produced |

|---|---|

| Thalassiosira rotula | (2E,4E/Z)-hepta-2,4-dienal, (2E,4E/Z)-octa-2,4-dienal, (2E,4E/Z,7Z)-deca-2,4,7-trienal |

| Skeletonema costatum | (2E,4E/Z)-hepta-2,4-dienal, (2E,4E/Z)-octa-2,4-dienal |

| Phaeocystis pouchetii | Isomers of octadienal and heptadienal |

| Stephanopyxis turris | (2E,4E/Z)-hepta-2,4-dienal, (2E,4E/Z)-octa-2,4-dienal |

This table is generated based on data from multiple sources. wikipedia.org

The precursors for these PUAs are polyunsaturated fatty acids (PUFAs) such as eicosapentaenoic acid (EPA) and docosahexaenoic acid (DHA), which are abundant in the cell membranes of these organisms. nih.gov

Lipid Peroxidation Pathways in Biological Matrices

The formation of PUAs is a direct consequence of lipid peroxidation, a process involving the oxidative degradation of lipids. nih.gov This process is initiated when reactive oxygen species (ROS) attack the carbon-carbon double bonds in PUFAs. nih.gov The process can be summarized in three main stages:

Initiation: A pro-oxidant, such as a free radical, abstracts a hydrogen atom from a PUFA, creating a lipid radical.

Propagation: The lipid radical reacts with molecular oxygen to form a lipid peroxyl radical. This radical can then abstract a hydrogen atom from another PUFA, creating a lipid hydroperoxide and another lipid radical, thus continuing the chain reaction.

Termination: The chain reaction is terminated when two radical species react with each other.

The unstable lipid hydroperoxides formed during the propagation phase can then decompose into a variety of secondary products, including a complex mixture of saturated and unsaturated aldehydes. nih.govmdpi.com This decomposition can occur through various cleavage reactions, leading to the diverse array of PUAs observed in nature. mdpi.com

Enzymatic Formation (Alcohol Dehydrogenases, Aldehyde Dehydrogenases)

The biosynthesis of PUAs in diatoms is an enzymatically controlled process. wikipedia.org When a diatom cell is damaged, lipases are activated and release PUFAs from the cell membranes. wikipedia.org These fatty acids are then acted upon by lipoxygenase enzymes, which catalyze their conversion into PUAs. wikipedia.org This enzymatic cascade ensures a rapid and localized production of these defensive compounds upon injury. wikipedia.org

While alcohol dehydrogenases (ADHs) are a broad class of enzymes that facilitate the interconversion of alcohols and aldehydes or ketones, their direct role in the synthesis of PUAs in phytoplankton is less defined in the available literature. wikipedia.org ADHs are more commonly associated with the breakdown of alcohols. wikipedia.org

Conversely, aldehyde dehydrogenases (ALDHs) are a group of enzymes that catalyze the oxidation of aldehydes to their corresponding carboxylic acids. wikipedia.org This is a detoxification pathway, and ALDHs play a crucial role in metabolizing both endogenously produced and exogenous aldehydes. wikipedia.orgfrontiersin.org In the context of PUAs, ALDHs would be involved in their degradation rather than their formation, thereby protecting the producing organism from autotoxicity and metabolizing these reactive compounds in organisms that consume them. nih.govmdpi.com Fatty aldehyde dehydrogenase (FALDH), a member of the ALDH superfamily, is specifically involved in oxidizing medium- to long-chain aliphatic aldehydes. nih.gov

Intercellular and Inter-Organismal Chemical Interactions

Polyunsaturated aldehydes are highly reactive molecules that can readily interact with biological molecules, leading to a range of biological effects. This reactivity underpins their roles as infochemicals and chemical defense agents.

Infochemical Roles in Aquatic Ecosystems

PUAs released into the aquatic environment can act as infochemicals, which are chemical signals that convey information between organisms. nih.gov Their effects are diverse and can influence the behavior and physiology of various organisms in the planktonic community. researchgate.net For instance, PUAs have been implicated in regulating the rates of bacterial organic matter remineralization, suggesting a role in nutrient cycling. researchgate.net

The persistence and distribution of dissolved PUAs in the water column indicate their potential for long-range signaling. nih.gov Studies have detected significant concentrations of dissolved PUAs in marine coastal waters, suggesting a continuous release and turnover of these compounds. bohrium.com The composition of these dissolved PUAs can also differ from the particulate PUAs within the cells, possibly due to isomerization processes that alter their chemical structure and biological activity. nih.gov

Chemical Defense Mechanisms in Algae and Diatoms

The primary and most well-studied ecological role of PUAs is as a chemical defense mechanism for diatoms against grazing pressure, particularly from copepods, which are their primary consumers. wikipedia.orgwwu.edu When diatom cells are damaged during grazing, the rapid production and release of PUAs have deleterious effects on the grazers. wikipedia.org

The consumption of PUA-producing diatoms has been shown to impair the reproductive success of copepods. wikipedia.org Specific effects include reduced egg viability and a high rate of birth defects in the offspring. wikipedia.org The proposed mechanism for this is the inhibition of cell division and the induction of programmed cell death (apoptosis) in copepod embryos. wikipedia.org

The effectiveness of this chemical defense is highlighted by the rapid conversion of precursor molecules to PUAs within minutes of cell wounding. wikipedia.org This swift response ensures that the grazing copepod is immediately exposed to a high concentration of the toxic aldehydes. wikipedia.org

Table 2: Documented Effects of Polyunsaturated Aldehydes on Marine Organisms

| Organism Group | Effect of PUA Exposure |

|---|---|

| Copepods | Reduced egg production and viability, embryonic deformities, delayed development |

| Other Phytoplankton | Growth inhibition (allelopathic effect) |

| Bacteria | Potential bacteriostatic properties, influence on community composition |

| Forage Fish Embryos | Increased mortality, reduced hatch success rates, diminished energy reserve consumption |

This table is generated based on data from multiple sources. wikipedia.orgresearchgate.netwwu.edu

Information regarding the biochemical and synthetic roles of 4,8-Dimethyldeca-4,7,9-trienal is not available in current scientific literature.

Following a comprehensive search of scientific databases and literature, specific information detailing the biochemical reactivity and synthetic applications of the compound this compound is not available. Research on this specific polyunsaturated aldehyde has focused on its identification and origin, rather than its subsequent biological or chemical interactions as outlined in the requested article structure.

The compound has been identified as a volatile organic compound in the headspace aroma of the gardenia flower (Gardenia jasminoides). unito.itiseo2024.huiseo2024.hu Additionally, studies in atmospheric chemistry have shown that this compound can be formed as a product of the gas-phase ozonolysis of (E)-β-farnesene. researchgate.net

However, no peer-reviewed studies were found that investigate the topics requested in the user's outline:

Role as Building Blocks in Bio-Organic Synthesis:There is no documented use of this compound as a precursor or building block in bio-organic synthesis.

Consequently, it is not possible to generate a scientifically accurate article that adheres to the provided outline and content requirements.

Future Research Trajectories and Interdisciplinary Perspectives on 4,8 Dimethyldeca 4,7,9 Trienal

Development of Novel Synthetic Routes for Stereoisomers

The structural complexity of 4,8-Dimethyldeca-4,7,9-trienal, with its multiple stereocenters and double bonds, presents a significant challenge for chemical synthesis. Future research will necessarily focus on the development of highly stereoselective synthetic routes to access specific isomers. The biological activity of such molecules is often dependent on their precise stereochemistry, making the ability to produce stereochemically pure samples essential.

Key research efforts will likely concentrate on applying and refining modern synthetic methodologies. nih.govacs.org Classical approaches such as the aldol (B89426) condensation remain relevant but require significant modification to overcome challenges related to side reactions and lack of stereocontrol. nih.gov Therefore, the development of chemo- and stereoselective methods is a primary focus. nih.gov This includes leveraging advanced catalytic systems and novel reagents that can control the geometry of the double bonds (E/Z configuration) and the chirality of stereocenters.

Strategies may include:

Asymmetric Catalysis: Employing chiral catalysts to induce stereoselectivity in key bond-forming reactions.

Substrate Control: Designing precursors with built-in stereochemical information that guides the formation of the desired isomer.

Novel Reagents: Utilizing modern reagents that facilitate stereoconvergent transformations, such as the palladium-catalyzed formylation of vinyl halides. nih.gov

| Synthetic Approach | Description | Key Advantage | Relevant Research Area |

|---|---|---|---|

| Modified Aldol Condensation | Utilizes condensation of enolates with aldehydes, optimized with specific catalysts or conditions to favor one stereoisomer. nih.gov | Builds the carbon backbone efficiently. | Organocatalysis, Metal-Catalyzed Reactions |

| Wittig-type Reactions | Reaction of a phosphorus ylide with an aldehyde or ketone to form an alkene. Modified versions (e.g., Horner-Wadsworth-Emmons) offer high E-selectivity. | Excellent control over double bond geometry. | Organophosphorus Chemistry |

| Cross-Coupling Reactions | Palladium or nickel-catalyzed reactions (e.g., Suzuki, Stille) to join fragments with pre-defined stereochemistry. | High functional group tolerance and modularity. | Organometallic Chemistry |

| Enantioselective Addition | Nucleophilic addition to unsaturated aldehyde precursors using chiral organocatalysts to set key stereocenters. researchgate.net | Direct formation of chiral centers. | Asymmetric Organocatalysis |

Advanced Spectroscopic and Chromatographic Methodologies for Trace Analysis

Detecting and quantifying this compound, especially in complex biological or environmental matrices where it may exist in trace amounts, requires highly sensitive and selective analytical techniques. Future research will focus on optimizing and developing new methodologies for the analysis of such volatile organic compounds (VOCs). azom.comsilcotek.com

Chromatographic techniques like Gas Chromatography (GC) and Liquid Chromatography (LC) are fundamental for separating the compound from complex mixtures. fastercapital.com Coupling these separation techniques with Mass Spectrometry (MS) provides a powerful tool for both identification and quantification. fastercapital.com Future advancements in this area will likely involve:

Multidimensional Chromatography (e.g., GCxGC-MS): This provides enhanced separation power for resolving isomers and overcoming matrix interference.

Novel Stationary Phases: Development of new column materials that offer better selectivity for unsaturated aldehydes.

Inert Flow Paths: Ensuring that all components in the analytical system, from sample containers to detector inlets, are made of inert materials to prevent the adsorption and degradation of trace analytes. silcotek.com

Spectroscopic techniques will also play a crucial role. While Infrared (IR) spectroscopy and Nuclear Magnetic Resonance (NMR) spectroscopy are essential for structural elucidation of the pure compound, other methods are needed for real-time trace analysis. wikipedia.org Proton Transfer Reaction Mass Spectrometry (PTR-MS) is a direct injection MS technique that allows for real-time monitoring of VOCs without prior sample preparation, making it ideal for studying dynamic systems. azom.com

| Technique | Principle | Application for this compound | Key Advantage |

|---|---|---|---|

| GC-MS/MS | Separation by volatility and boiling point, followed by mass-selective detection for identification and quantification. fastercapital.comnih.gov | Quantification in environmental air samples, biological headspace, or material emissions. | High sensitivity and structural information. |

| LC-MS/MS | Separation by polarity, suitable for derivatized aldehydes or less volatile isomers. fastercapital.com | Analysis in liquid samples (e.g., cellular extracts, water). | Applicable to non-volatile compounds. |

| PTR-TOF-MS | Soft chemical ionization using H₃O⁺ ions followed by high-resolution time-of-flight mass analysis. azom.com | Real-time monitoring of emissions from biological systems (e.g., plants, insects). | Real-time analysis, minimal fragmentation. |

| Sorbent Collection-Thermal Desorption (TD)-GC-MS | Concentrating VOCs from a large volume of air onto a sorbent tube, followed by thermal release into a GC-MS system. nih.gov | Detecting extremely low concentrations in air. | Excellent for ultra-trace level detection. |

Refined Computational Models for Predicting Complex Reactivity

Quantum chemical calculations have become an indispensable tool for understanding and predicting the reactivity of organic molecules. fiveable.mersc.org Future research on this compound will heavily rely on computational models to explore its reaction mechanisms, stability, and spectroscopic properties. These theoretical insights can guide experimental work, saving significant time and resources. rsc.org

By solving the Schrödinger equation for the molecule, methods like Density Functional Theory (DFT) and Hartree-Fock (HF) can be used to map out potential energy surfaces (PES). fiveable.mesolubilityofthings.com This allows researchers to:

Identify Transition States: Locate the high-energy structures that connect reactants and products, providing insight into reaction barriers and rates. solubilityofthings.com

Predict Reaction Pathways: Determine the most likely sequence of steps a reaction will follow, including the formation of intermediates. rsc.org

Simulate Spectra: Calculate theoretical NMR, IR, and UV-Vis spectra to aid in the identification and characterization of synthetic products.

A key challenge is the computational cost associated with high-accuracy calculations on a molecule of this size. Therefore, a major research trajectory involves the development of more efficient computational methods that balance accuracy with feasibility. Furthermore, integrating these quantum mechanical models with kinetic simulations can provide predictions of product yields under various reaction conditions. rsc.org

Elucidation of Broader Ecological and Biochemical Functions

The structure of this compound, a polyunsaturated aldehyde, suggests it may have significant biological activity. Aldehydes are widespread in nature, serving as signaling molecules, defense compounds, and metabolic intermediates. creative-proteomics.comtandfonline.com A critical area of future research will be to determine the specific ecological and biochemical roles of this compound.

Ecological Role: Many volatile organic compounds with similar structures function as semiochemicals—chemicals that mediate interactions between organisms. researchgate.net It is plausible that this compound could function as:

A Pheromone: An intraspecific signal, for example, attracting mates or signaling aggregation in insects. nih.govwikipedia.org

A Kairomone: An interspecific signal that benefits the receiver, such as a chemical cue used by a predator to locate its prey. nih.goveolss.net

An Allomone: A chemical that benefits the emitter by modifying the behavior of a receiver of another species, such as a plant defense compound that deters herbivores. researchgate.net

Biochemical Function: Within an organism, aldehydes are metabolized by a range of enzymes, primarily aldehyde dehydrogenases (ALDHs), which convert them into less reactive carboxylic acids. creative-proteomics.com Future biochemical studies will aim to identify the specific metabolic pathways involved in the synthesis and degradation of this compound. Research will also explore its potential to interact with cellular components, as many reactive aldehydes can form adducts with proteins and DNA, leading to various physiological effects. tandfonline.comcreative-proteomics.com

Integration of Systems Biology Approaches to Aldehyde Research

To fully understand the impact of this compound on a biological system, an integrated approach is necessary. Systems biology combines data from genomics, proteomics, metabolomics, and transcriptomics to construct comprehensive models of biological processes. nih.govnih.gov

Applying a systems biology framework to aldehyde research would involve:

Exposure Studies: Treating a model organism (e.g., cell culture, insect, or plant) with the compound.

Multi-Omics Analysis: Measuring the global changes in genes (transcriptomics), proteins (proteomics), and metabolites (metabolomics) in response to the exposure.

Network Modeling: Integrating these datasets to build computational models of the affected pathways. nih.gov

This approach can reveal novel mechanisms of action, identify previously unknown metabolic pathways, and uncover the broader physiological consequences of the compound. nih.gov For example, it could elucidate how this compound influences signaling cascades, oxidative stress responses, or metabolic regulation on a system-wide level, providing a holistic view that is unattainable through traditional, single-target investigations.

Q & A

Q. How do researchers balance safety thresholds (IFRA) with efficacy in fragrance formulations containing this compound?

- Risk-Benefit Analysis : Conduct consumer perception studies to determine odor detection thresholds (ODTs) alongside IFRA limits. Use psychophysical models to optimize concentrations below sensitization thresholds while maintaining sensory impact .

- Alternatives : Explore pro-fragrances (e.g., Schiff bases) that release this compound upon skin contact, reducing airborne exposure .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.